1-(4-chlorobenzyl)-N'-(3-(4-methoxyphenyl)propanoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
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Overview
Description
The compound “1-(4-chlorobenzyl)-N’-(3-(4-methoxyphenyl)propanoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide” is a complex organic molecule. It contains several functional groups, including a chlorobenzyl group, a methoxyphenyl group, a propanoyl group, and a carbohydrazide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the chlorobenzyl and methoxyphenyl groups) could contribute to the compound’s stability. The carbohydrazide group could form hydrogen bonds with other molecules, potentially influencing the compound’s behavior in biological systems .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the chlorobenzyl group might undergo nucleophilic aromatic substitution reactions, and the carbohydrazide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility could be affected by the polar carbohydrazide group and the nonpolar aromatic rings .Scientific Research Applications
Coordination Properties and Spectroscopic Study
Research on aroylhydrazones toward Fe(III) ions by Benković et al. (2020) explored their coordination properties through computational, spectrometric, and spectroscopic methods. The study revealed insights into the stoichiometry and structural isomers of complexes in different solvents, highlighting the versatile coordination chemistry of hydrazone derivatives which could be relevant for understanding the coordination chemistry of similar compounds (Benković et al., 2020).
Corrosion Protection Behavior
A study by Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds, including their adsorption on mild steel in acidic conditions. This research highlights the potential of carbohydrazide derivatives in industrial applications, particularly in corrosion inhibition, which could be extended to similar compounds for protective applications (Paul et al., 2020).
Heterocyclic Derivative Syntheses
Bacchi et al. (2005) described the synthesis of heterocyclic derivatives, including dihydropyridinones, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation. This methodology could offer insights into synthetic strategies for creating complex molecules with the dihydropyridine core, potentially applicable to the synthesis of related compounds (Bacchi et al., 2005).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “1-(4-chlorobenzyl)-N’-(3-(4-methoxyphenyl)propanoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide” would require appropriate safety precautions. Its specific hazards would depend on factors like its reactivity and toxicity, which aren’t clear based on the current information .
Future Directions
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-[3-(4-methoxyphenyl)propanoyl]-6-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-31-20-10-4-16(5-11-20)6-12-21(28)25-26-23(30)18-7-13-22(29)27(15-18)14-17-2-8-19(24)9-3-17/h2-5,7-11,13,15H,6,12,14H2,1H3,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCGVZKFCJVERU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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